![molecular formula C16H13N3O5S2 B2812580 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide CAS No. 922555-65-5](/img/structure/B2812580.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide” is a complex organic molecule. It contains a benzodioxole moiety and a benzo[d]thiazol-2-yl group, which are common structures in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The benzodioxole and benzo[d]thiazol-2-yl moieties would likely contribute to the overall shape and properties of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxole and benzo[d]thiazol-2-yl groups could affect its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Theoretical Investigation and Antimalarial Applications
A theoretical investigation on antimalarial sulfonamides, including derivatives of the compound , utilized computational calculations and molecular docking studies. These sulfonamides demonstrated significant in vitro antimalarial activity, characterized by low cytotoxicity and high selectivity indices, attributed to the presence of quinoxaline and benzothiazole moieties. The study emphasizes the compound's potential in developing antimalarial drugs (Fahim & Ismael, 2021).
Antitumor Activity Evaluation
Research on benzothiazole derivatives bearing different heterocyclic rings, including the compound , revealed considerable anticancer activity against various cancer cell lines. This study provides a foundation for the development of new anticancer agents based on the benzothiazole structure, highlighting the compound's role in cancer research (Yurttaş, Tay, & Demirayak, 2015).
Biological Activities and Computational Approach
A study on N-(6-arylbenzo[d]thiazol-2-yl)acetamides synthesized through C-C coupling methodology revealed moderate to good activities in various biological assays, including antioxidant, haemolytic, antibacterial, and urease inhibition tests. The compound displayed significant urease inhibition activity, with molecular docking studies suggesting a non-metallic active site binding mechanism (Gull et al., 2016).
Enzyme Inhibitory Potential
Investigation into the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties showed substantial activity against -glucosidase and acetylcholinesterase (AChE), with in silico molecular docking results aligning with in vitro enzyme inhibition data. This research underscores the potential of these compounds in therapeutic applications related to enzyme inhibition (Abbasi et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S2/c17-26(21,22)10-2-3-11-14(7-10)25-16(18-11)19-15(20)6-9-1-4-12-13(5-9)24-8-23-12/h1-5,7H,6,8H2,(H2,17,21,22)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMGCHJDDMLNSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.